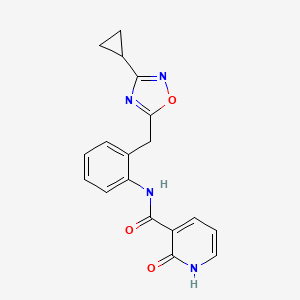

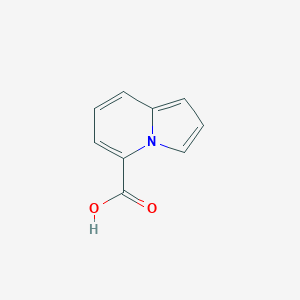

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

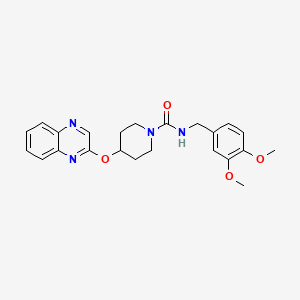

The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindoline-1,3-dione group via a sulfonyl bridge.Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione: derivatives are extensively explored for their therapeutic potential. The compound , with its fluorophenyl and piperazine moieties, may interact with various biological targets, offering a scaffold for developing new drug molecules. Its structural complexity allows for high affinity binding to multiple receptors, which is crucial in the design of compounds with specific pharmacological activities .

Herbicides

The unique structural features of this compound, such as the sulfonyl group and isoindoline core, can be tailored to disrupt specific biological pathways in plants. This makes it a candidate for the development of novel herbicides that can selectively target and inhibit the growth of unwanted vegetation without affecting the desired crops .

Colorants and Dyes

Due to the presence of multiple aromatic rings and the ability to undergo various chemical reactions, this compound can be used in the synthesis of colorants and dyes. Its molecular structure can be modified to produce a range of colors, which can be applied in textile, paint, and printing industries .

Polymer Additives

The compound’s sulfonyl and piperazine groups may enhance the properties of polymers, such as thermal stability, mechanical strength, and resistance to degradation. As a result, it can be used as an additive in the manufacturing of high-performance plastics and resins .

Organic Synthesis

This compound can serve as a building block in organic synthesis, providing a versatile precursor for constructing complex molecular architectures. Its reactivity allows for the introduction of various functional groups, enabling the synthesis of a wide array of organic compounds .

Photochromic Materials

The compound’s ability to change color upon exposure to light makes it a potential candidate for the development of photochromic materials. These materials have applications in smart windows, sunglasses, and optical data storage devices .

Biological Activity

Indole derivatives, including those related to the compound , exhibit a broad spectrum of biological activities. They have been studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This highlights the potential of this compound in the discovery of new therapeutic agents .

Environmental Sustainability

The synthesis and application of this compound can be optimized to adhere to principles of green chemistry. This involves minimizing the use of hazardous substances and reducing waste, thereby contributing to environmental sustainability .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic signaling pathways. The exact nature of these interactions and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests its involvement in the dopaminergic signaling pathways . These pathways are critical for various brain functions, including motor control, reward, and certain forms of memory. Alterations in these pathways can lead to neurological disorders such as Parkinson’s disease and schizophrenia.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters

Result of Action

properties

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKPJRSYJSHPPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)

amino}acetamide](/img/structure/B2363877.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)